molecular formula C11H10ClN3 B1453086 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine CAS No. 1220038-38-9

6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine

Cat. No.: B1453086
CAS No.: 1220038-38-9
M. Wt: 219.67 g/mol
InChI Key: HVZXGXWRRVBSFA-UHFFFAOYSA-N
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Description

6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine is a chemical compound with the molecular formula C10H9ClN4 . It is also known as 6-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms . The average mass of the molecule is 220.658 Da, and the monoisotopic mass is 220.051575 Da .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 220.66 . Unfortunately, the search results do not provide further information on its physical and chemical properties.

Scientific Research Applications

Chlorothiazide-Pyridine Solvate Formation In the formation of chlorothiazide-pyridine solvate, 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine demonstrates its utility in creating strong intermolecular hydrogen bonds. This property is particularly interesting for the development of solvates with specific structural and stability characteristics, highlighting its potential application in material science and pharmaceutical formulation (Johnston, Florence, & Kennedy, 2008).

Synthesis of Carcinogenic Pyrolysis Products The synthesis of potentially carcinogenic pyrolysis products, like 5-phenyl-2-pyridinamine, from phenylalanine, points to the research utility of this compound in studying the formation and biological impact of these compounds. This research is vital for understanding the mutagenic potential of substances formed during the cooking process and their structural relationships to known carcinogens (Stavenuiter, Verrips-Kroon, Bos, & Westra, 1985).

Halogen Substitution Reactions The neat conversion of 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo derivative through treatment with lithium diisopropylamide and subsequently with iodine demonstrates the chemical's utility in halogen shuffling, serving as a precursor for further synthetic manipulations. This showcases the application of this compound in detailed organic synthesis, particularly in the selective modification of halogenated compounds (Mongin, Tognini, Cottet, & Schlosser, 1998).

Safety and Hazards

The safety data sheet (SDS) for 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine can be found online . The SDS contains information about the hazards of the chemical, safe handling procedures, and emergency measures.

Biochemical Analysis

Biochemical Properties

6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. These binding interactions often involve hydrogen bonds and hydrophobic interactions . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to reduced efficacy or altered effects on cellular function. Long-term studies have shown that it can have lasting impacts on cellular processes, even after the compound has degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate specific enzymes, leading to changes in the levels of certain metabolites. These interactions can have downstream effects on overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Properties

IUPAC Name

6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-10-4-1-5-11(15-10)14-8-9-3-2-6-13-7-9/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZXGXWRRVBSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601248144
Record name N-(6-Chloro-2-pyridinyl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220038-38-9
Record name N-(6-Chloro-2-pyridinyl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6-Chloro-2-pyridinyl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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